molecular formula C6H9O7- B1234023 2-dehydro-D-gluconate

2-dehydro-D-gluconate

Cat. No.: B1234023
M. Wt: 193.13 g/mol
InChI Key: VBUYCZFBVCCYFD-JJYYJPOSSA-M
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Description

2-Dehydro-D-gluconate (C₆H₁₀O₇), also known as 2-keto-D-gluconic acid, is a sugar acid derivative involved in microbial metabolism and eukaryotic energy pathways. It is a key intermediate in the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway, where it participates in redox reactions and energy production . Structurally, it is characterized by a keto group at the C2 position of the gluconate backbone, distinguishing it from other sugar acids like D-gluconate and 5-dehydro-D-gluconate . Recent studies highlight its role in diverse biological contexts, including fertility regulation in cattle , microbial decomposition , and industrial biotechnology .

Scientific Research Applications

Enzymatic Reactions

The enzymatic conversion of D-gluconate to 2-dehydro-D-gluconate is catalyzed by GADH, which is integral to the metabolism of gluconic acid derivatives. This reaction is essential for the production of other valuable compounds, including:

  • 2,5-Diketo-D-gluconate : A precursor for synthesizing L-ascorbic acid.
  • L-Idonate : Formed through further reduction of this compound .

Table 1: Enzymatic Reactions Involving this compound

ReactionEnzymeProducts
D-Gluconate + NADP+ → this compound + NADPHGADHThis compound
This compound + NADP+ → 2,5-Diketo-D-Gluconate + NADPHUnknown2,5-Diketo-D-Gluconate
This compound + NADP+ → L-Idonate + NADPHUnknownL-Idonate

Microbial Metabolism

Research has highlighted the role of various microorganisms in the production of this compound. For instance, Gluconobacter species are known for their ability to oxidize D-glucose to gluconic acid and subsequently to this compound . This metabolic pathway is utilized in biotechnological applications for producing organic acids and other metabolites.

Bioelectrocatalysis

Recent studies have explored the use of this compound in bioelectrocatalytic systems. The direct electron transfer reactions involving GADH have been investigated to enhance the efficiency of biofuel cells. These systems utilize the oxidation of D-gluconate to generate electrical energy, showcasing the potential for sustainable energy applications .

Production via Microbial Fermentation

A study demonstrated that Gluconobacter sphaericus could be engineered for hyperproduction of this compound from glucose substrates. The researchers identified optimal fermentation conditions that led to significant yields, indicating its potential for industrial applications in organic acid production .

Applications in Food Industry

Due to its presence in natural products like honey and wine, this compound has implications in food science as a flavoring agent and preservative. Its antioxidant properties may contribute to food preservation and enhancement .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for distinguishing 2-dehydro-D-gluconate from structurally similar metabolites (e.g., 2,5-didehydro-D-gluconate) in microbial extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection at 260 nm, as this compound absorbs strongly in this range due to its α-keto acid moiety. Confirm identity via enzymatic assays with purified gluconate 2-dehydrogenase (EC 1.1.99.3), which specifically oxidizes D-gluconate to this compound . Cross-validate with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for unambiguous structural confirmation .

Q. How can researchers confirm the metabolic role of this compound in bacterial ketogluconate pathways?

  • Methodological Answer : Employ isotopic tracing with 13C^{13}\text{C}-labeled glucose to track carbon flow into this compound via gluconate dehydrogenases (e.g., EC 1.1.1.215 or EC 1.1.99.3). Monitor intermediate accumulation in knockout strains lacking downstream enzymes like dehydrogluconate dehydrogenase (EC 1.1.99.4). Pair this with transcriptomic analysis to correlate enzyme expression levels with pathway activity .

Q. What are the optimal conditions for in vitro enzymatic synthesis of this compound?

  • Methodological Answer : Use purified gluconate 2-dehydrogenase (EC 1.1.99.3) in a reaction buffer (pH 7.5–8.0) containing 50 mM Tris-HCl, 5 mM Mg2+^{2+}, and 1 mM NADP+^+. Maintain substrate (D-gluconate) concentrations at 10–20 mM to avoid substrate inhibition. Monitor reaction progress at 340 nm (NADPH formation) and terminate at 80% conversion to minimize product degradation .

Advanced Research Questions

Q. How can conflicting data on the reversibility of this compound dehydrogenase (EC 1.1.99.4) in vivo versus in vitro be resolved?

  • Methodological Answer : Perform thermodynamic profiling using isothermal titration calorimetry (ITC) to measure equilibrium constants under physiological conditions (e.g., pH, redox potential). Compare in vitro activity with in vivo flux analysis via 13C^{13}\text{C}-metabolic flux analysis (MFA) in Agrobacterium tumefaciens or H. pylori models. Address discrepancies by evaluating enzyme regulation (e.g., allosteric effectors, post-translational modifications) that may alter directionality .

Q. What strategies are effective for resolving ambiguities in computational predictions of this compound-associated pathways (e.g., false-positive annotations)?

  • Methodological Answer : Integrate pathway-tools like KEGG or MetaCyc with manual curation using evidence codes (e.g., genomic context, gene co-expression). Validate predicted pathways by knocking out candidate genes (e.g., gntK or kguD) and analyzing metabolite accumulation via LC-MS. Cross-reference with phylogenomic databases to ensure enzyme specificity, as misannotation of gluconate dehydrogenases is common .

Q. How can researchers address the lack of structural data for this compound-binding enzymes to improve catalytic engineering?

  • Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) based on templates like gluconate dehydrogenase (PDB: 2J7X) or α-ketoglutarate dehydrogenase. Validate binding pocket predictions via site-directed mutagenesis of conserved residues (e.g., Arg273 in EC 1.1.99.4). Pair with molecular dynamics simulations to assess substrate docking stability. Experimental validation via X-ray crystallography or cryo-EM is critical for high-confidence models .

Q. Key Methodological Notes

  • Enzymatic Assays : Standardize activity measurements using protocols from Shinagawa et al. (1976) for EC 1.1.99.4, monitoring acceptor-specific reduction rates .
  • Data Contradictions : Resolve pathway conflicts by integrating multi-omics (proteomics, metabolomics) and genetic perturbation data .
  • Computational Tools : Leverage platforms like PathPred or RetroPathRL for pathway hypothesis generation, but prioritize manual curation for accuracy .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Table 1: Structural Comparison of 2-Dehydro-D-gluconate and Related Compounds

Compound Structure Key Functional Groups Metabolic Pathway
This compound C2 keto group on gluconate Keto (C2), carboxylate PPP, ED pathway
D-Gluconate Fully reduced gluconate Hydroxyl (C2), carboxylate ED pathway
5-Dehydro-D-gluconate Keto group at C5 Keto (C5), carboxylate Alternative PPP branches
6-Phospho-2-dehydro-D-gluconate Phosphorylated C6 Phosphate, keto (C2) ED pathway
3-Dehydro-2-deoxy-D-gluconate Deoxy (C2), keto (C3) Deoxy (C2), keto (C3) Specialized degradation

Key Observations :

  • Positional Isomers : The keto group’s position (C2 vs. C5) dictates enzyme specificity. For example, gluconate 2-dehydrogenase (EC 1.1.99.3) exclusively oxidizes D-gluconate to this compound , whereas 5-dehydro-D-gluconate requires distinct enzymes .
  • Phosphorylated Derivatives : 6-Phospho-2-dehydro-D-gluconate is central to the ED pathway in bacteria like Pseudomonas putida, enabling ATP production without glycolysis .
  • Deoxy Variants : 3-Dehydro-2-deoxy-D-gluconate lacks a hydroxyl group at C2, altering its reactivity and resistance to certain enzymatic steps .

Metabolic Pathway Roles

Table 2: Pathway-Specific Roles of this compound and Analogues

Pathway This compound Role Comparable Compounds Functional Differences
Pentose Phosphate (PPP) Intermediate in oxidative phase 6-Phosphogluconate (precursor) This compound accumulates under PPP activation (e.g., abamectin-induced inhibition of glycolysis)
Entner-Doudoroff (ED) Substrate for 2-ketogluconate reductase 6-Phospho-2-dehydro-D-gluconate Phosphorylated form is ED-specific; non-phosphorylated form is PPP-specific
Glycolysis Not directly involved 3-Phosphoglycerate (3-PGA) Glycolysis intermediates decline when PPP/2-dehydro-D-gluconate levels rise

Key Findings :

  • PPP vs. Glycolysis Crosstalk : In Blattella germanica (cockroach fat body), abamectin exposure increased this compound (PPP) while reducing 3-PGA (glycolysis), indicating metabolic rerouting for ATP production .
  • Microbial Specificity: Citrobacter europaeus metabolizes this compound to produce acid, whereas Cypionkella collinsensis cannot, highlighting species-dependent utilization .

Key Insights :

  • Fertility Biomarker : Elevated this compound in cattle plasma suggests PPP imbalance may impair reproductive success, unlike lactate or acetate, which reflect general energy status .
  • Decomposition Ecology: this compound’s correlation with Pseudomonas abundance underscores its niche role in postmortem nutrient cycling, distinct from acetylated amino acids .

Properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-JJYYJPOSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O7-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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